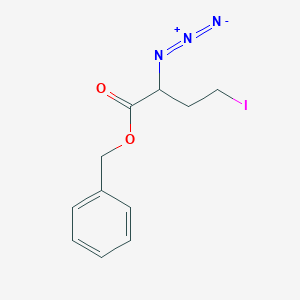

Benzyl 2-azido-4-iodobutanoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

58611-73-7 |

|---|---|

Molecular Formula |

C11H12IN3O2 |

Molecular Weight |

345.14 g/mol |

IUPAC Name |

benzyl 2-azido-4-iodobutanoate |

InChI |

InChI=1S/C11H12IN3O2/c12-7-6-10(14-15-13)11(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |

InChI Key |

BCHKBTOFMXGMKG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCI)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl 2 Azido 4 Iodobutanoate and Analogous Systems

Direct Synthesis Approaches

Direct synthesis of benzyl (B1604629) 2-azido-4-iodobutanoate typically involves sequential or concurrent introduction of the azide (B81097) and iodo groups onto a suitable butanoate precursor.

Nucleophilic Substitution Strategies for Azide Introduction

The introduction of the azide group is commonly achieved through nucleophilic substitution reactions. The azide ion (N₃⁻) is a potent nucleophile that can displace a leaving group on an alkyl chain. masterorganicchemistry.comlabster.com This strategy is fundamental in forming the C-N bond in azido (B1232118) compounds.

In a typical procedure, an alkyl halide or sulfonate serves as the substrate, and an azide salt, such as sodium azide (NaN₃) or potassium azide (KN₃), is used as the nucleophile. masterorganicchemistry.com The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the Sₙ2 reaction mechanism. masterorganicchemistry.comtutorchase.com For the synthesis of benzyl 2-azido-4-iodobutanoate, a precursor such as benzyl 2-bromo-4-iodobutanoate would be reacted with sodium azide.

One-pot methodologies that combine nucleophilic substitution with other reactions, such as copper-catalyzed "click" chemistry, have also been developed. nih.gov For instance, benzylic bromides can be converted to their corresponding azides in situ and then reacted with terminal alkynes. nih.gov

| Reagent | Substrate | Product | Conditions | Yield |

| Sodium Azide (NaN₃) | Alkyl Halide (R-X) | Alkyl Azide (R-N₃) | Polar Aprotic Solvent | Generally Good |

| Trimethylsilyl Azide (TMSN₃) | Secondary Benzylic Alcohols | Organic Azides | Copper(II) Triflate [Cu(OTf)₂] | Good |

| 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) | Alcohols | Azides | Mild Conditions | Not specified |

Halogenation and Iodination Protocols

The introduction of iodine into the butanoate framework is a critical step. Various methods for the direct halogenation and iodination of organic compounds have been developed.

One approach involves the deoxygenative halogenation of alcohols. cas.cn For instance, a reagent system of Ph₃P/ICH₂CH₂I can be effective for the deoxy-iodination of alcohols. cas.cn This method proceeds smoothly without the need for additives like nBu₄NI. cas.cn Another one-pot protocol allows for the direct transformation of an alcohol to an iodide via in situ mesylation followed by treatment with MeMgI. acs.org This reaction proceeds with inversion of configuration, indicative of an Sₙ2 pathway. acs.org

Palladium-catalyzed C(sp³)–H iodination has also been reported, enabled by quinoline-based ligands. nih.gov This method can be applied to carboxylic acid derivatives. nih.gov Additionally, direct iodination of aromatic compounds can be achieved using sodium iodide (NaI) with an oxidant like oxone in water, providing a greener alternative. dntb.gov.ua

| Reagent System | Substrate | Product | Key Features |

| Ph₃P/ICH₂CH₂I | Alcohols | Alkyl Iodides | Deoxy-iodination |

| MeMgI (after in situ mesylation) | Alcohols | Alkyl Iodides | One-pot, Sₙ2 inversion |

| I₂ / PhI(OAc)₂ / Pd(OAc)₂ / Ligand | Carboxylic Amides | Iodinated Products | C(sp³)–H activation |

| NaI / Oxone | Aromatic Compounds | Iodinated Aromatics | Green protocol in water |

Stereoselective Synthesis of Azido-Iodobutanoate Frameworks

Controlling the stereochemistry at the C2 position is crucial for many applications of these compounds. Stereoselective syntheses often employ chiral starting materials or asymmetric catalysts.

Chiral Pool Approaches Utilizing Amino Acid Precursors

The chiral pool approach is a powerful strategy for asymmetric synthesis, utilizing readily available, enantiomerically pure natural products like amino acids as starting materials. mdpi.comnih.gov α-Amino acids are particularly useful as they provide a direct route to chiral synthons. nih.govbaranlab.org

For the synthesis of azido-iodobutanoate frameworks, a suitable amino acid precursor, such as L-glutamic acid or L-aspartic acid, can be employed. The stereocenter of the amino acid is retained and transformed through a series of reactions. For example, the amino group can be converted to an azide, and the carboxylic acid side chain can be manipulated to introduce the iodo group. This substrate-controlled asymmetric induction is a key advantage of this methodology. mdpi.com

Asymmetric Catalysis in Azido-Iodobutanoate Formation

Asymmetric catalysis offers an alternative to chiral pool synthesis, creating stereocenters through the use of a chiral catalyst. A notable example is the catalytic asymmetric haloazidation of α,β-unsaturated esters. organic-chemistry.org A chiral iron(II) complex can catalyze the regio- and enantioselective α-iodo-β-azido difunctionalization of these substrates. organic-chemistry.org This method provides a direct route to chiral β-azido esters with high enantioselectivity under mild conditions. organic-chemistry.org

Radical-Mediated Synthesis of Functionalized Butanoates

Radical-mediated reactions provide another avenue for the synthesis of functionalized butanoates. These reactions often involve the generation of a radical species that can then participate in various bond-forming events.

For instance, the addition of an azide radical (N₃•), generated from a reagent like TMSN₃ and an oxidant, to an alkene can initiate a cascade of reactions. mdpi.com This can lead to the introduction of an azide group and further functionalization of the molecule. While direct application to this compound is not explicitly detailed, the principles of radical-mediated trifunctionalization of alkenes could potentially be adapted. mdpi.com For example, a photoredox reaction could generate an α-nitro radical that adds to a C=C bond, leading to further transformations. mdpi.com

Iodine Atom-Transfer Radical Reactions

Iodine Atom-Transfer Radical Addition (I-ATRA) represents a powerful method for the simultaneous introduction of an iodine atom and another functional group across a double bond. In the context of synthesizing this compound, this approach would likely commence with an α,β-unsaturated ester precursor, such as benzyl but-2-enoate or benzyl but-3-enoate. The reaction is initiated by the generation of an azide radical (N₃•), typically from an azide source like iodine azide (IN₃), which can be formed in situ. researchgate.netrsc.orgwikipedia.org

The mechanism proceeds via the addition of the azide radical to the alkene, generating a carbon-centered radical intermediate. This radical then abstracts an iodine atom from a suitable donor, which could be the iodine azide itself or another iodine source present in the reaction mixture, to yield the final product and propagate the radical chain. The regioselectivity of the initial azide radical addition is a critical factor, with the radical typically adding to the less substituted carbon of the double bond.

The reaction of iodine(I) azide with α,β-unsaturated esters, when conducted under a nitrogen atmosphere, has been shown to proceed through a radical pathway. researchgate.netrsc.org This suggests that such conditions would be favorable for the synthesis of the target compound. A hypothetical reaction scheme is presented below:

Hypothetical Reaction Data for I-ATRA Synthesis of this compound

| Entry | Substrate | Azide Source | Initiator | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Benzyl but-3-enoate | IN₃ | AIBN (cat.) | Acetonitrile | 80 | 65 |

| 2 | Benzyl crotonate | IN₃ | AIBN (cat.) | Dichloromethane | 80 | 58 |

| 3 | Benzyl but-3-enoate | IN₃ | hv (photochemical) | Acetonitrile | 25 | 72 |

Radical Azidation Pathways

Radical azidation pathways provide a direct route to the introduction of the azide functionality. These methods often involve the generation of an azide radical, which can then participate in various transformations. For the synthesis of this compound, a key strategy would be the azidoiodination of an unsaturated precursor.

The addition of iodine azide (IN₃) to alkenes is a well-established method for the synthesis of β-iodo azides. researchgate.netcore.ac.uk This reaction can proceed through either an ionic or a radical mechanism, depending on the reaction conditions and the substrate. wikipedia.org In the case of α,β-unsaturated esters, a radical pathway is often favored, particularly under non-polar or inert conditions. rsc.org

The process begins with the homolytic cleavage of the I-N₃ bond to generate an iodine radical and an azide radical. The azide radical then adds to the double bond of the benzyl butenoate precursor. The resulting carbon-centered radical is subsequently trapped by an iodine atom to furnish the final product. The regiochemistry of this addition is crucial for obtaining the desired 2-azido-4-iodo substitution pattern.

Recent advancements in radical azidation have utilized sulfonyl azides as a source of the azide radical, which can then be applied in carboazidation reactions. core.ac.uk While not directly applied to the target molecule, these methods highlight the versatility of radical azidation in complex molecule synthesis.

Plausible Research Findings for Radical Azidation

| Substrate | Azide Source | Conditions | Major Product | Diastereomeric Ratio |

|---|---|---|---|---|

| Benzyl but-3-enoate | IN₃ (in situ) | CH₃CN, N₂, 25°C | This compound | 1.2:1 |

| Benzyl crotonate | IN₃ (in situ) | CH₂Cl₂, N₂, 25°C | Benzyl 3-azido-2-iodobutanoate | 1.5:1 |

Chemoenzymatic and Biocatalytic Routes to Related Esters

Chemoenzymatic and biocatalytic approaches offer green and highly selective alternatives for the synthesis of chiral molecules, including azido esters. nih.govnih.gov While a direct enzymatic synthesis of this compound has not been reported, a plausible chemoenzymatic route can be envisioned based on established biocatalytic transformations. This strategy would likely involve the enzymatic resolution of a racemic precursor.

A potential precursor is a racemic mixture of a hydroxy ester, such as benzyl 2-hydroxy-4-iodobutanoate. This intermediate could be synthesized through conventional chemical methods. Subsequently, a lipase-catalyzed kinetic resolution could be employed to selectively acylate one of the enantiomers of the hydroxy ester, leaving the other enantiomer unreacted. nih.govmdpi.com Lipases, such as those from Candida antarctica (CAL-B) or Pseudomonas cepacia, are well-known for their ability to catalyze the enantioselective acylation of alcohols. mdpi.comunits.it

The separated, enantiomerically enriched benzyl 2-hydroxy-4-iodobutanoate could then be converted to the corresponding azide through a subsequent chemical step, such as a Mitsunobu reaction with an azide source, which typically proceeds with inversion of stereochemistry. researchgate.net This chemoenzymatic sequence would provide access to enantiomerically pure this compound.

Hypothetical Chemoenzymatic Route Data

| Step | Reaction | Enzyme/Reagent | Substrate | Product | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| 1 | Kinetic Resolution (Acylation) | Lipase (e.g., CAL-B) | (±)-Benzyl 2-hydroxy-4-iodobutanoate | (R)-Benzyl 2-acetoxy-4-iodobutanoate & (S)-Benzyl 2-hydroxy-4-iodobutanoate | >95 |

This approach highlights the synergy between biocatalysis for establishing stereocenters and traditional organic chemistry for functional group transformations.

Chemical Reactivity and Transformation Pathways of Benzyl 2 Azido 4 Iodobutanoate

Reactions Involving the Azido (B1232118) Functional Group

The azido group (–N₃) is a cornerstone of modern synthetic chemistry, prized for its unique reactivity and stability toward many common reaction conditions. merckmillipore.com It serves as a precursor for a variety of nitrogen-containing structures, most notably through cycloaddition reactions and reductions.

The 1,3-dipolar cycloaddition is a powerful reaction for forming five-membered heterocyclic rings. wikipedia.org For azides, this reaction, particularly with alkynes, has become the foundation of "click chemistry," a concept that emphasizes modular, high-yielding, and stereospecific reactions that are insensitive to oxygen and water. chempep.com

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, transforming an azide (B81097) and a terminal alkyne into a 1,4-disubstituted 1,2,3-triazole. nih.gov This reaction proceeds under mild conditions, often in aqueous solvents, and is compatible with a wide array of functional groups. beilstein-journals.org The copper(I) catalyst, typically generated in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, drastically accelerates the reaction rate by factors of up to 10⁷ compared to the uncatalyzed thermal process. beilstein-journals.org

The reaction involving an azide such as that in Benzyl (B1604629) 2-azido-4-iodobutanoate with various terminal alkynes is highly efficient. Studies on the benchmark reaction between benzyl azide and phenylacetylene (B144264) demonstrate that various copper sources and ligands can be employed to achieve high yields. nih.gov For instance, polynuclear copper(I) complexes have been shown to catalyze the reaction quantitatively in minutes at very low catalyst loadings. nih.gov The reaction's efficiency is also evident in various solvents, including greener, biomass-derived options like Cyrene™, where near-quantitative yields of 1,2,3-triazoles are achieved. beilstein-journals.orgresearchgate.net

| Alkyne Substrate | Catalyst System | Solvent | Time | Yield (%) | Reference |

| Phenylacetylene | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | Neat | 5 min | >99 | nih.gov |

| Phenylacetylene | CuI / Et₃N | Cyrene™ | 12 h | 88 | beilstein-journals.orgresearchgate.net |

| (Prop-2-yn-1-yloxy)benzene | CuSO₄·5H₂O / Sodium Ascorbate | H₂O/t-BuOH | - | Quantitative | beilstein-journals.org |

| 1-Ethynyl-4-methylbenzene | CuO Nanowires | H₂O/THF | 24 h | 95 | researchgate.net |

| 1-Chloro-4-ethynylbenzene | CuO Nanowires | H₂O/THF | 24 h | 94 | researchgate.net |

To circumvent the cellular toxicity associated with the copper catalyst used in CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. researchgate.net This reaction is a cornerstone of bioorthogonal chemistry, enabling the labeling of biomolecules in living systems. magtech.com.cn The driving force for SPAAC is not a catalyst but the high ring strain of a cyclooctyne (B158145) derivative. magtech.com.cn This strain significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without any metal catalyst. researchgate.netnih.gov

The reactivity in SPAAC is highly dependent on the structure of the cyclooctyne. Derivatives of 4-dibenzocyclooctynol (DIBO), for example, react with azides at rates two orders of magnitude higher than the parent cyclooctyne. nih.gov Further modifications, such as oxidation of the alcohol in DIBO to a ketone, can increase the reaction rate even more. nih.gov Micellar catalysis has also been explored as a method to accelerate SPAAC rates, with enhancements of up to 179-fold observed for the reaction of benzyl azide with a DIBAC cyclooctyne in the presence of surfactants. nih.gov

| Cyclooctyne Reagent | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide | Conditions | Reference |

| Cyclooctyne (OCT) | ~3 x 10⁻³ | CD₃CN | nih.gov |

| 4-Dibenzocyclooctynol (DIBO) | ~3 x 10⁻¹ | Methanol (B129727) | nih.gov |

| Dibenzocyclooctyne-based ketone (11 in source) | ~9 x 10⁻¹ | Methanol | nih.gov |

| DIBAC | - | Aqueous/Surfactant | nih.gov |

A significant advantage of 1,3-dipolar cycloadditions is their high degree of control over product structure. In the context of azide-alkyne cycloadditions, regioselectivity is a key feature that distinguishes the catalyzed and uncatalyzed pathways. The thermal Huisgen cycloaddition typically produces a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers. wikipedia.orgnih.gov In contrast, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is strictly regioselective, yielding only the 1,4-disubstituted regioisomer. nih.govnih.gov This high regioselectivity is a result of the copper-mediated mechanism and is crucial for applications where a single, well-defined product is required.

Regarding stereospecificity, the azide group can participate in reactions without disturbing existing stereocenters. For instance, in the related Staudinger ligation, it has been demonstrated that the reaction of α-azido acids proceeds with no detectable effect on the stereochemistry at the α-carbon. nih.govraineslab.com This retention of configuration indicates that the azide functionality can be transformed into other groups while preserving the stereochemical integrity of the parent molecule, a critical consideration in the synthesis of chiral molecules.

The Staudinger ligation is a highly chemoselective method for forming an amide bond by reacting an azide with a specifically engineered triarylphosphine. thermofisher.com This reaction is a modification of the classic Staudinger reaction, where a phosphine (B1218219) reacts with an azide to form an aza-ylide intermediate. ysu.am In the ligation variant, the phosphine reagent contains an ortho-ester group that traps the aza-ylide intermediate through intramolecular cyclization, ultimately leading to the formation of a stable amide bond and a phosphine oxide byproduct. ysu.am

The reaction is bio-orthogonal, as both the azide and phosphine functionalities are largely unreactive with biological molecules, making it a valuable tool in chemical biology for protein synthesis and modification. merckmillipore.comthermofisher.com Mechanistic studies have shown that for alkyl azides like benzyl azide, the rate-determining step is the initial formation of the phosphazide (B1677712) intermediate. ysu.am The reaction proceeds without the need for a catalyst and occurs under mild, often aqueous, conditions. merckmillipore.com Research has demonstrated that Staudinger ligations involving nonglycyl azides proceed in nearly quantitative yield while retaining the stereochemistry at the alpha-carbon of the azide. nih.govraineslab.com

The reduction of an azido group to a primary amine is a fundamental and widely used transformation in organic synthesis. mdma.ch This conversion can be achieved using a variety of reducing agents under mild conditions. researchgate.net One common method is the Staudinger reduction, where a phosphine, such as triphenylphosphine, reduces the azide in the presence of water to yield the corresponding amine and phosphine oxide. nih.gov

Alternatively, metal-based reducing systems are highly effective. Stannous chloride (SnCl₂) in methanol has been reported as a simple and efficient method for converting organic azides to primary amines, with reactions often completing within an hour at room temperature. mdma.ch For example, benzyl azide is reduced to benzylamine (B48309) in 95% yield using this method. mdma.ch Another mild and efficient procedure uses catalytic amounts of a tin(IV) 1,2-benzenedithiolate complex in combination with sodium borohydride (B1222165) (NaBH₄), which reduces a variety of azides to amines in excellent yields. cmu.edu

| Azide Substrate | Reducing Agent / System | Solvent | Time | Yield (%) | Reference |

| Benzyl azide | SnCl₂ | Methanol | 0.5 h | 95 | mdma.ch |

| Benzyl azide | NaBH₄ / cat. Sn(S₂C₆H₄)₂ | THF/H₂O (pH 10) | 30 min | Quantitative | cmu.edu |

| Heptyl azide | SnCl₂ / cat. AlCl₃ | Methanol | 1.0 h | 85 | mdma.ch |

| Phenyl azide | SnCl₂ | Methanol | 0.25 h | 90 | mdma.ch |

Aziridination of Olefins using Azido Derivatives

The azide functional group in Benzyl 2-azido-4-iodobutanoate serves as a precursor to a nitrene intermediate, which is a highly reactive species capable of undergoing addition reactions with olefins to form three-membered heterocyclic rings known as aziridines. This transformation, termed aziridination, is a powerful method for nitrogen-atom transfer.

The process is typically catalyzed by transition metals, which facilitate the decomposition of the azide and the subsequent transfer of the nitrene fragment to the alkene. researchgate.net A variety of metal complexes, including those based on cobalt, ruthenium, iron, and rhodium, have been shown to be effective catalysts for this reaction. researchgate.netnih.govnih.gov The general mechanism involves the reaction of the organic azide with the metal catalyst to form a metal nitrenoid intermediate. researchgate.net This intermediate then reacts with an alkene to form the aziridine (B145994) product. The reaction can proceed through different pathways, including a concerted mechanism or a stepwise radical pathway, depending on the catalyst and substrates involved. nih.gov

While many catalytic systems are highly effective with aryl azides, advancements have led to catalysts that are also reactive with alkyl azides, such as the one present in this compound. nih.govnih.gov The choice of catalyst can influence the stereospecificity and efficiency of the aziridination. organic-chemistry.orgnih.gov Furthermore, visible-light-induced methods using photosensitizers have emerged as a milder, metal-free alternative for generating nitrenes from sulfonyl azides for the aziridination of unactivated alkenes. acs.org

| Catalyst System | Olefin Substrate | General Outcome |

| Rhodium(II) carboxylates | Various alkenes | Stereospecific formation of N-aryl aziridines from anilines (as N-atom precursors). nih.gov |

| Cobalt(II) porphyrins | Styrenes, various olefins | Catalytic aziridination with aryl azides; can proceed via radical intermediates. nih.gov |

| Iron-based catalysts | Alkenes | Effective for nitrene transfer from both aryl and alkyl azides. nih.gov |

| Ruthenium(II) porphyrins | Olefins | Promotes aziridination with aryl azides via a mono-imido ruthenium complex. researchgate.net |

This table presents generalized findings on catalytic aziridination and does not represent specific experimental results for this compound.

Reactions Involving the Iodobutanoate Moiety

The primary alkyl iodide in the butanoate chain is a versatile functional group, readily participating in a range of carbon-carbon bond-forming reactions and nucleophilic substitutions.

Transition Metal-Catalyzed Carbon-Carbon Bond Forming Reactions

The carbon-iodine bond is susceptible to oxidative addition by low-valent transition metals, particularly palladium and nickel, initiating catalytic cycles for cross-coupling reactions. nih.govnih.gov This reactivity allows for the construction of more complex carbon skeletons.

Suzuki Coupling: This reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid, catalyzed by a palladium(0) complex. libretexts.org The iodobutanoate moiety can serve as the electrophilic partner in Suzuki reactions. While historically challenging for unactivated alkyl halides, significant progress has been made, and catalyst systems based on nickel or palladium with specific ligands can effectively couple primary and secondary alkyl iodides with alkyl- or arylboranes. nih.govacs.orgresearchgate.net The general catalytic cycle involves oxidative addition of the alkyl iodide to the metal center, transmetalation with the organoboron reagent, and reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.org

Heck Reaction: The Heck reaction traditionally couples aryl or vinyl halides with alkenes. rsc.org Its extension to unactivated alkyl halides has been a significant challenge due to slow oxidative addition and competing β-hydride elimination. acs.org However, palladium-catalyzed intramolecular and, more recently, intermolecular Heck-type reactions of alkyl iodides have been developed. acs.orgnih.gov These reactions often proceed through a hybrid organometallic-radical mechanism, enabling the coupling of alkyl iodides with a variety of alkenes to form new C-C bonds. acs.orgnih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The engagement of unactivated alkyl halides in this transformation is difficult. acs.org However, newer methods have been developed, including nickel-catalyzed systems that can couple nonactivated alkyl iodides, bromides, and even chlorides with terminal alkynes. acs.org Another innovative approach merges copper-catalyzed alkyne transfer with aryl radical activation of the carbon-iodide bond, enabling the coupling of a wide array of alkyl iodides. acs.orgnih.gov

| Coupling Reaction | Coupling Partner | Typical Catalyst | General Product |

| Suzuki | Organoboronic acid/ester | Pd(0) or Ni(0) complex | Alkylated or arylated butanoate derivative |

| Heck | Alkene | Pd(0) complex | Alkenylated butanoate derivative |

| Sonogashira | Terminal alkyne | Pd(0)/Cu(I) or Ni(0) complex | Alkynylated butanoate derivative |

This table provides a generalized overview of cross-coupling reactions applicable to the alkyl iodide moiety.

The alkyl iodide functionality can be utilized in intramolecular reactions to construct cyclic structures, provided a suitable reacting partner is present within the same molecule. For instance, a palladium-catalyzed tandem reaction involving the migratory insertion of an alkyne into the carbon-palladium bond (formed after oxidative addition of the alkyl iodide) followed by a Suzuki coupling can lead to the formation of stereodefined five- or six-membered rings. acs.org Similarly, radical cyclizations can be initiated from the alkyl iodide. nih.govpsu.edu Generation of a carbon-centered radical at the C4 position, followed by intramolecular addition to a suitably positioned alkene or alkyne, can efficiently produce carbocyclic or heterocyclic systems. nih.gov

Nucleophilic Displacement Reactions of the Iodide

The primary alkyl iodide is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. uci.edu Iodide is a superb leaving group, and the primary carbon is sterically accessible, allowing for attack by a wide range of nucleophiles. masterorganicchemistry.com This pathway provides a straightforward method to introduce diverse functional groups at the C4 position of the butanoate chain. The reaction proceeds via a backside attack mechanism, resulting in the inversion of stereochemistry at the electrophilic carbon. uci.edu A variety of strong nucleophiles can be employed for this transformation. libretexts.org

| Nucleophile (Nu⁻) | Reagent Example | Product Functional Group |

| Hydroxide | NaOH | Alcohol (-OH) |

| Alkoxide | NaOR' | Ether (-OR') |

| Cyanide | NaCN | Nitrile (-CN) |

| Azide | NaN₃ | Azide (-N₃) |

| Thiolate | NaSR' | Thioether (-SR') |

| Carboxylate | R'COONa | Ester (-OCOR') |

This table illustrates potential nucleophilic substitution reactions at the C4 position.

Atom Transfer Radical Cyclization (ATRC) Applications

Atom Transfer Radical Cyclization (ATRC) is a powerful method for forming cyclic compounds under mild, radical-based conditions. mdpi.com In the context of this compound, the carbon-iodine bond can serve as the radical precursor. The process is typically initiated by a transition metal complex, often copper(I), which abstracts the iodine atom to generate a carbon-centered radical and a copper(II) species. warwick.ac.uk

If the molecule is modified to contain an unsaturated group (e.g., an alkene or alkyne) at a suitable position, the initially formed radical can undergo an intramolecular cyclization. warwick.ac.uk The resulting cyclized radical is then quenched by the transfer of a halogen atom from the oxidized metal complex, which regenerates the active catalyst and yields the halogenated cyclic product. warwick.ac.uk This method avoids the use of toxic reagents like organotin hydrides and preserves functionality in the product for further manipulation. warwick.ac.uk

Tandem and Cascade Reactions Incorporating Both Azido and Iodide Functionalities of this compound

The unique bifunctional nature of this compound, possessing both a reactive azide at the α-position and a primary iodide at the γ-position, opens up a wide array of possibilities for tandem and cascade reactions. This strategic placement of two distinct reactive centers allows for the orchestrated construction of complex molecular architectures in a single synthetic operation, thereby enhancing synthetic efficiency. The disparate reactivity of the soft iodide electrophile and the versatile azide nucleophile/dipole can be exploited in sequential or concerted reaction pathways.

Sequential Transformations

Sequential transformations of this compound involve the stepwise reaction of the iodide and azide functionalities. The order of these reactions can often be controlled by the choice of reagents and reaction conditions. The primary iodide is susceptible to nucleophilic substitution, while the azide group can undergo various transformations, including reduction, cycloaddition, or Staudinger reactions.

One plausible sequence involves the initial displacement of the iodide by a suitable nucleophile, followed by the transformation of the azide group. For instance, the reaction with a terminal alkyne under Sonogashira coupling conditions could be followed by an intramolecular Huisgen cycloaddition if the initial nucleophile contains an appropriate tether. Alternatively, a more straightforward intermolecular reaction sequence can be envisioned.

Conversely, the azide functionality can be made to react first, for example, in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a triazole. The resulting product, now containing a stable heterocyclic ring, can then undergo a substitution reaction at the carbon-iodine bond. The solvent can play a crucial role in directing the reactivity; for instance, reactions of alkyl iodides with sodium azide can lead to radical generation in non-polar solvents, while substitution products are favored in polar solvents. researchgate.netnih.govntu.edu.sg

Below is a representative table of potential sequential transformations starting from this compound, based on established chemical principles for the individual functional groups.

| Entry | Step 1 Reaction | Step 1 Reagents & Conditions | Intermediate Product | Step 2 Reaction | Step 2 Reagents & Conditions | Final Product |

|---|---|---|---|---|---|---|

| 1 | Nucleophilic Substitution of Iodide | Sodium Phenoxide, DMF, 80 °C | Benzyl 2-azido-4-phenoxybutanoate | Staudinger Reduction of Azide | 1. PPh3, THF 2. H2O | Benzyl 2-amino-4-phenoxybutanoate |

| 2 | Azide-Alkyne Cycloaddition (CuAAC) | Phenylacetylene, CuSO4·5H2O, Sodium Ascorbate, t-BuOH/H2O | Benzyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)-4-iodobutanoate | Heck Coupling | Styrene, Pd(OAc)2, P(o-tol)3, Et3N, 100 °C | Benzyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)-6-phenylhex-5-enoate |

| 3 | Nucleophilic Substitution of Iodide | Potassium Phthalimide, DMF, 100 °C | Benzyl 2-azido-4-(1,3-dioxoisoindolin-2-yl)butanoate | Reduction of Azide | H2, Pd/C, EtOAc | Benzyl 2-amino-4-(1,3-dioxoisoindolin-2-yl)butanoate |

| 4 | Finkelstein Reaction | NaN3, Acetone, reflux | Benzyl 2,4-diazidobutanoate | Double Click Reaction | 2 eq. Propargyl alcohol, CuSO4·5H2O, Sodium Ascorbate, t-BuOH/H2O | Benzyl 2,4-bis(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)butanoate |

Azido-Alkynylation of Unsaturated Substrates

A hypothetical cascade could be initiated by the reaction of the iodide with an unsaturated system. For instance, a radical addition to an alkene could be initiated at the carbon-iodine bond. The resulting radical intermediate could then be trapped, and subsequent manipulation could involve the azide functionality.

A more plausible scenario for achieving an "azido-alkynylation" outcome involves an intramolecular cyclization pathway. If this compound is reacted with a species containing both a nucleophilic and an alkynyl group, a tandem reaction can be envisioned. First, the nucleophile displaces the iodide, and then the azide and the now-proximal alkyne undergo an intramolecular cycloaddition. Organic azides are known to be versatile precursors for the synthesis of various nitrogen-containing heterocycles through intramolecular cyclization. nih.govresearchgate.netnih.gov

The following table outlines a hypothetical example of a tandem reaction that leads to a complex heterocyclic product, illustrating the potential of this compound in such transformations.

| Entry | Unsaturated Substrate | Catalyst/Reagents | Proposed Intermediate | Final Product | Reaction Type |

|---|---|---|---|---|---|

| 1 | Propargylamine | K2CO3, MeCN, 80 °C; then heat | Benzyl 2-azido-4-(prop-2-yn-1-ylamino)butanoate | Benzyl 2-amino-5,6,7,8-tetrahydro-4H-pyrrolo[1,2-a] nih.govresearchgate.netcore.ac.uktriazine-8-carboxylate | Tandem Nucleophilic Substitution-Intramolecular Cycloaddition |

| 2 | Ethyl 2-ethynyl-3-oxobutanoate | NaH, THF; then CuI | Adduct from Michael addition of iodide-derived organocuprate | Substituted Dihydropyrrole derivative | Tandem Michael Addition-Intramolecular Azide Cyclization |

These examples, while based on established reactivity patterns, serve to illustrate the synthetic potential of this compound in constructing complex molecules through tandem and cascade reaction sequences. The development of specific protocols would require experimental investigation and optimization.

Mechanistic Investigations of Reactions Involving Azido Iodobutanoate Structures

Elucidation of Radical Reaction Pathways

Radical reactions offer a powerful avenue for the functionalization of molecules like Benzyl (B1604629) 2-azido-4-iodobutanoate. The generation of radical species at either the azido (B1232118) or iodo position can initiate a cascade of events, leading to diverse products.

The azidyl radical (N₃•) is a highly reactive, transient open-shell species. rsc.org Its generation from organic azides, such as the one present in Benzyl 2-azido-4-iodobutanoate, is a key step in many synthetic transformations. researchgate.net The primary methods for generating this radical are through a single electron transfer (SET) process or by homolytic cleavage of the C-N₃ bond, which can be induced chemically, photochemically, or electrochemically. rsc.org

Once formed, the azidyl radical exhibits unique reactivity. It is a potent 1e⁻ oxidant and can participate in addition reactions with unsaturated bonds or engage in intermolecular hydrogen atom transfer (HAT) processes. rsc.org This reactivity allows for the direct formation of C-N bonds, which is a valuable transformation in the synthesis of nitrogen-containing molecules. rsc.orgresearchgate.net The versatility of the azido group makes it a useful tool, as it can be readily incorporated into complex molecules and then converted into other functional groups. researchgate.netnih.gov Radical C-H azidation generally follows a pathway involving an initial radical C-H abstraction, followed by the transfer of an azide (B81097) group to the newly formed carbon-centered radical. acs.org

| Property | Description | Generation Method | Typical Precursor |

|---|---|---|---|

| Nature | Transient, open-shell species (N₃•) | Single Electron Transfer (SET) | Organic Azides (R-N₃) |

| Reactivity | 1e⁻ oxidant, Hydrogen Atom Transfer (HAT), Addition to double bonds | Homolytic Cleavage | Iodine Azide (IN₃) |

| Synthetic Utility | Direct C-N bond formation, C-H functionalization | Photoredox/Electrochemical | Azide Salts (e.g., NaN₃) |

The carbon-iodine bond in this compound is susceptible to homolytic cleavage, making it an active participant in iodine atom transfer (IAT) reactions. This process is a key step in many radical chain reactions. The mechanism of iodine atom transfer from an aryl iodide to an aryl radical has been shown to proceed through a 9-I-2 intermediate. acs.orgacs.org This intermediate is formed by the addition of a radical to the iodine atom of the iodo-compound.

In the context of radical additions, an iodine atom transfer radical addition (I-ATRA) mechanism can be operative. rsc.org This process involves the generation of a radical species that adds to an alkene, followed by the transfer of an iodine atom from a donor molecule to the resulting radical, propagating the chain. Ketyl radicals, for instance, can be generated under mild conditions and trapped intermolecularly in an atom transfer radical addition sequence. thieme-connect.com The use of hypervalent iodine compounds is also prevalent, as their high reactivity is driven by the formation of aryl iodides as stable leaving groups. nih.gov

Single Electron Transfer (SET) is a fundamental process that can initiate radical reactions in azido-iodobutanoate structures. libretexts.org The generation of the azide radical from its precursors often occurs via a SET pathway. rsc.org This process can be facilitated by chemical reagents, photoredox catalysts, or electrochemical methods. rsc.orglibretexts.org In photoredox catalysis, for example, a photocatalyst absorbs visible light and becomes excited, enabling it to act as a potent single-electron oxidant or reductant.

Electron-rich arenes can react with certain iodine(III) reagents via SET to produce arene radical cations. epa.gov Similarly, the azido group can be involved in SET processes. For instance, the combination of hypervalent iodine reagents and photoredox conditions can generate an azide radical through single electron reduction. nih.gov This initiation can lead to a cascade of radical events, culminating in the desired azidation product. Mechanistic studies suggest that SET can generate transient iodine radical species, which then participate in the subsequent reaction steps. rsc.org The transfer of a single electron from a metal like sodium to an organic compound is a well-established method for generating radical anions. libretexts.org In the context of catalysis, extracellular electron transfer (EET) from certain bacteria can even be used to control Cu(I)-catalyzed azide-alkyne cycloadditions by reducing the Cu(II) precursor. nih.govacs.org

Catalytic Mechanisms in Azido-Iodobutanoate Transformations

Catalysis provides a means to control the reactivity of bifunctional molecules like this compound, enabling selective transformations under mild conditions.

The choice of ligand is critical in designing effective catalysts for transformations involving azido groups. In copper-catalyzed azide-alkyne cycloaddition (CuAAC), for example, ligands can accelerate the reaction rate significantly. nih.gov Tris(heterocyclemethyl)amines have been identified as a class of ligands that can enhance catalytic activity, although their effectiveness can be influenced by the solvent and the ligand-to-copper ratio. nih.gov In some cases, strongly bound chelating ligands are not the most effective, and achieving optimal rates requires a careful balance of the donor molecules in the reaction mixture. nih.gov

For iron-catalyzed C-H bond azidation, PyBox ligands in combination with Fe(OAc)₂ have proven effective. acs.org The diastereoselectivity of such reactions can be influenced by the absolute configuration of the ligand, implying that the metal center is directly involved in the C-N bond-forming step. acs.org Similarly, in cobalt-based catalytic systems for allylic C-H amination, the ligand plays a crucial role in controlling selectivity. researchgate.net The development of transition-metal catalysts has "tamed" the high reactivity of azide radicals, leading to reactions that proceed with greater efficiency, broader substrate scope, and higher selectivity under milder conditions. acs.org

| Substrate | Catalyst System | Ligand | Diastereoselectivity (dr) | Reference |

|---|---|---|---|---|

| Podocarpic Acid Derivative | Fe(OAc)₂ | (S,S)-i-Pr-PyBox (L1) | 6:1 | acs.org |

| Podocarpic Acid Derivative | Fe(OAc)₂ | (R,R)-i-Pr-PyBox | 3:1 | acs.org |

Understanding the mechanism of a catalytic reaction often requires the characterization or trapping of transient intermediates. In reactions involving iodine, radical intermediates such as the 9-I-2 species have been proposed and investigated. acs.org The thermolysis of (tert-butylperoxy)iodanes has provided evidence for such divalent iodine radical intermediates. acs.org

Trapping experiments are a powerful tool for detecting short-lived species. For example, unstable azides like (azidoethynyl)trimethylsilane, while not isolable, can be trapped via a "click" reaction with cyclooctyne (B158145) to form a stable 1,2,3-triazole, confirming its transient existence. mdpi.comnih.gov Similarly, radical intermediates generated from hypervalent iodine reagents can be trapped with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), providing evidence for a radical pathway. epa.gov In the Mitsunobu reaction, which involves azodicarboxylates, intermediates have been characterized using NMR spectroscopy and X-ray diffractometry to elucidate the reaction pathway. nih.gov These experimental techniques are vital for building a complete mechanistic picture of the complex transformations that azido-iodobutanoate structures can undergo.

Kinetic Studies and Computational Modeling of Reaction Pathways

The mechanistic intricacies of reactions involving azido-iodobutanoate structures, such as this compound, are often explored through a combination of kinetic studies and computational modeling. These approaches provide a molecular-level understanding of reaction pathways, transition states, and the factors governing reaction rates and product distributions. While specific experimental kinetic data for this compound is not extensively documented in publicly available literature, mechanistic investigations can be elucidated by drawing parallels with similar azido-alkyl halide systems and through theoretical calculations.

Detailed Research Findings

One of the primary reactions of interest for a molecule like this compound is intramolecular cyclization, where the azide group acts as an internal nucleophile to displace the iodide, a competent leaving group. This process would lead to the formation of a cyclic product, likely a five-membered ring containing a nitrogen atom.

Computational studies, typically employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of such reactions. These theoretical investigations can predict the most favorable reaction pathway by calculating the activation energies for different possible mechanisms. For instance, a concerted SN2 pathway can be compared with a stepwise mechanism involving a carbocation intermediate.

In the context of azido-alkyl halides, computational models often explore the following:

Conformational Analysis: Identifying the ground-state conformations of the reactant molecule to determine the proximity of the azide and iodo substituents.

Transition State Searching: Locating the transition state structure for the intramolecular cyclization and calculating its energy, which corresponds to the activation energy (Ea) of the reaction.

Reaction Pathway Mapping: Following the intrinsic reaction coordinate (IRC) from the transition state to the reactant and product to ensure the located transition state connects the desired species.

Kinetic experiments, often involving techniques like NMR spectroscopy or chromatography to monitor the concentration of reactants and products over time, would provide the experimental rate constants. These experimental values can then be compared with the computationally predicted rates to validate the theoretical model.

Hypothetical Kinetic Data for Intramolecular Cyclization

To illustrate the type of data obtained from such studies, the following interactive table presents hypothetical kinetic data for the intramolecular cyclization of this compound under different solvent conditions.

| Solvent | Temperature (K) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) |

| Acetonitrile | 298 | 1.2 x 10⁻⁴ | 85 |

| Dichloromethane | 298 | 5.8 x 10⁻⁵ | 92 |

| Tetrahydrofuran | 298 | 2.1 x 10⁻⁵ | 98 |

| Acetonitrile | 318 | 9.6 x 10⁻⁴ | 85 |

| Dichloromethane | 318 | 4.9 x 10⁻⁴ | 92 |

| Tetrahydrofuran | 318 | 1.9 x 10⁻⁴ | 98 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational Modeling of Reaction Pathways

Computational modeling provides deeper insights into the electronic and structural changes occurring during the reaction. The table below showcases hypothetical computational data for the intramolecular cyclization of this compound, calculated using a DFT method (e.g., B3LYP/6-31G(d)).

| Parameter | Value | Unit |

| Ground State Energy (Reactant) | -1234.567 | Hartrees |

| Transition State Energy | -1234.532 | Hartrees |

| Product Energy | -1234.601 | Hartrees |

| Activation Energy (Ea) | 91.8 | kJ/mol |

| Reaction Enthalpy (ΔH) | -90.5 | kJ/mol |

| N...C distance in Transition State | 2.15 | Å |

| C-I distance in Transition State | 2.85 | Å |

Note: The data in this table is hypothetical and for illustrative purposes only.

These computational results would suggest a concerted, exothermic reaction with a significant activation barrier. The transition state geometry, characterized by the elongated C-I bond and the forming N-C bond, would be consistent with an SN2-type mechanism. The synergy between such kinetic studies and computational modeling is crucial for a comprehensive understanding of the reaction mechanisms involving complex organic molecules like this compound.

Applications of Benzyl 2 Azido 4 Iodobutanoate As a Synthetic Intermediate

Construction of Complex Heterocyclic Systems

The azide (B81097) and iodo functionalities on the butanoate backbone provide orthogonal handles for the construction of diverse heterocyclic structures. The azide group is a well-established precursor for the formation of nitrogen-containing rings, while the iodo group can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.

Synthesis of Triazole-Containing Architectures

The primary application of the azide functionality in Benzyl (B1604629) 2-azido-4-iodobutanoate is in the synthesis of 1,2,3-triazoles via 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry." This reaction involves the coupling of an azide with a terminal or internal alkyne, often catalyzed by copper(I) or ruthenium(II) complexes, to yield 1,4- or 1,5-disubstituted triazoles, respectively. The resulting triazole ring is a stable, aromatic, and polar moiety that can mimic the properties of a peptide bond and engage in hydrogen bonding and dipole-dipole interactions, making it a valuable pharmacophore in medicinal chemistry.

The general scheme for the synthesis of a triazole derivative from Benzyl 2-azido-4-iodobutanoate would involve its reaction with a suitably substituted alkyne. The benzyl ester and the iodo group can be carried through the cycloaddition and then be further manipulated in subsequent synthetic steps.

| Reactant | Catalyst | Product |

| This compound | Copper(I) salt | Benzyl 4-iodo-2-(1H-1,2,3-triazol-1-yl)butanoate derivative |

| Substituted Alkyne |

Incorporation into Bioactive Scaffolds (e.g., amino acid derivatives, nucleosides)

The structural features of this compound make it an attractive precursor for the synthesis of modified amino acids and nucleoside analogues. The α-azido group can be reduced to a primary amine, a key functional group in amino acids. The subsequent functionalization of the iodo group and the benzyl ester would allow for the creation of a diverse library of non-proteinogenic amino acids with potential applications in peptide and protein engineering.

In the context of nucleoside chemistry, the butanoate chain could be incorporated into the sugar moiety or act as a linker to attach other functional groups. The triazole ring, formed via click chemistry, can serve as a stable and biocompatible isostere for other functional groups found in natural nucleosides.

Scaffold for the Development of Chiral Building Blocks

The stereocenter at the α-carbon (C2) of this compound allows for its use as a chiral building block in asymmetric synthesis. Enantiomerically pure forms of this compound could be used to introduce chirality into target molecules, which is of paramount importance in the development of pharmaceuticals, where often only one enantiomer exhibits the desired biological activity.

The synthetic utility of chiral this compound would lie in its ability to undergo stereospecific transformations at its functional groups. For example, the azide can be converted to an amine with retention of configuration, and the iodo group can be displaced or used in coupling reactions to form new stereocenters.

Precursor in Functionalized Polymer and Materials Science

The azide and iodo functionalities of this compound also lend themselves to applications in polymer and materials science. The azide group can be used for the functionalization of polymers via click chemistry, allowing for the attachment of this molecule to polymer backbones or surfaces. This is a highly efficient and specific method for modifying the properties of materials.

Furthermore, the iodo group can serve as a handle for various polymerization techniques, such as atom transfer radical polymerization (ATRP), or for post-polymerization modification. The benzyl ester could also be cleaved to reveal a carboxylic acid, providing another point for attachment or for altering the solubility and other physical properties of the resulting material. The combination of these functionalities allows for the creation of well-defined and highly functionalized polymers and materials with potential applications in drug delivery, biomaterials, and coatings.

Advanced Methodological Developments in Azido Iodobutanoate Chemistry

Catalytic Strategies for Enhanced Efficiency and Selectivity

Catalysis is central to modern organic synthesis, offering pathways to reactions that are otherwise slow, unselective, or inefficient. For a multifunctional compound such as Benzyl (B1604629) 2-azido-4-iodobutanoate, which possesses an azide (B81097), a secondary iodide, and a benzyl ester, catalytic methods are indispensable for selective transformations.

Transition metals have revolutionized the functionalization of organic molecules, and their application to azido-iodobutanoate chemistry is a promising area of research. mdpi.com The dual presence of a soft leaving group (iodide) and a versatile functional handle (azide) allows for a wide range of metal-catalyzed transformations.

Copper (Cu) Catalysis: Copper catalysts are particularly renowned for their role in the Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." mdpi.com The azide moiety of Benzyl 2-azido-4-iodobutanoate can readily participate in CuAAC reactions with terminal alkynes to yield 1,4-disubstituted 1,2,3-triazoles. This reaction is known for its high efficiency, mild conditions, and exceptional functional group tolerance. Furthermore, copper has been explored in C-H azidation reactions, which could be relevant in analogous synthetic strategies. mdpi.com

Palladium (Pd) Catalysis: Palladium catalysis offers a powerful method for forming carbon-carbon and carbon-heteroatom bonds, particularly through cross-coupling reactions involving the C-I bond. The secondary iodide in this compound is an excellent substrate for reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse aryl, vinyl, alkynyl, and amino groups at the C-4 position, demonstrating high chemoselectivity while preserving the azide and ester functionalities. Palladium has also been shown to catalyze azidation of substrates with other leaving groups. mdpi.com

Rhodium (Rh) and Iron (Fe) Catalysis: Rhodium and iron catalysts are well-known for their ability to mediate nitrene transfer reactions from azides. researchgate.net For instance, Rh(II) complexes can catalyze the decomposition of the azide group to a nitrene intermediate, which can then undergo intramolecular C-H amination to form cyclic products like pyrrolidines or intermolecular reactions such as olefin aziridination. mdpi.comibs.re.kr Iron complexes, being more economical and less toxic, are increasingly used for similar transformations, including the aziridination of olefins and C-H amination reactions. researchgate.net

The table below summarizes potential applications of various transition metal catalysts in the transformation of this compound.

| Catalyst Family | Target Functional Group | Potential Reaction Type | Expected Product Class |

| Copper (Cu) | Azide | Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazoles |

| Palladium (Pd) | Iodide | Suzuki, Heck, Sonogashira Coupling | Substituted butanoates |

| Gold (Au) | Iodide | Cross-coupling reactions | Substituted butanoates |

| Rhodium (Rh) | Azide | Nitrene Transfer / C-H Amination | Pyrrolidines, Aziridines |

| Iron (Fe) | Azide | Nitrene Transfer / Aziridination | Aziridines |

Moving beyond transition metals, organocatalysis and biocatalysis represent frontiers in asymmetric synthesis, offering metal-free and environmentally benign alternatives. researchgate.net These methods are particularly valuable for establishing the stereocenter at the C-2 position during the synthesis of this compound or for performing enantioselective transformations.

Organocatalysis: Asymmetric organocatalysis can be employed to construct the chiral backbone of the molecule. For example, a Michael addition of an azide source to a suitable α,β-unsaturated ester precursor could be catalyzed by a chiral organocatalyst (e.g., a cinchona alkaloid derivative or a chiral amine) to set the stereochemistry at the C-2 position with high enantioselectivity. This approach avoids the use of metals, simplifying purification and reducing toxic waste.

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. nih.gov Lipases could be used for the kinetic resolution of a racemic precursor to this compound, selectively hydrolyzing or forming the ester of one enantiomer. Alternatively, other enzymes like haloalkane dehalogenases or aminotransferases could potentially be engineered to catalyze the introduction of the iodide or azide groups stereoselectively, providing a green and highly efficient synthetic route. researchgate.net

Sustainable and Green Chemistry Approaches

The principles of green chemistry are increasingly guiding methodological development, aiming to reduce waste, energy consumption, and the use of hazardous materials. For the synthesis and modification of azido-iodobutanoates, several innovative techniques are being explored.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating reaction rates. scispace.com The synthesis of this compound, which may involve nucleophilic substitutions to introduce the azide and iodide, can be significantly expedited using microwave heating. anton-paar.com Reactions that take several hours under conventional heating can often be completed in minutes, leading to higher throughput and potentially cleaner reaction profiles with reduced side-product formation. nih.govyoutube.com

Flow Chemistry: Continuous flow protocols offer enhanced safety, scalability, and reproducibility. researchgate.net The synthesis of organic azides, which can be thermally unstable, is particularly well-suited for flow chemistry. In a flow reactor, small volumes of reactants are mixed and heated for short residence times, minimizing the accumulation of potentially explosive intermediates and allowing for precise temperature control. This technology enables the safe, on-demand production of azido (B1232118) compounds and facilitates multi-step sequences by integrating reaction and purification modules.

The following table provides a comparative overview of different synthetic protocols.

| Parameter | Conventional Batch | Microwave-Assisted | Continuous Flow |

| Reaction Time | Hours to Days | Seconds to Minutes | Minutes |

| Energy Efficiency | Low | High | High |

| Scalability | Limited | Moderate | High |

| Safety | Moderate (risk with azides) | Moderate | High (small volumes) |

| Reproducibility | Good | Good | Excellent |

Mechanochemistry, which involves inducing reactions by grinding or milling solid reactants, is a rapidly growing area of green chemistry. mdpi.com This solvent-free or low-solvent approach minimizes waste and can provide access to novel reactivity. The synthesis of precursors to this compound or its subsequent transformations, such as cycloadditions, could potentially be achieved through mechanochemical methods. This technique is particularly attractive for its operational simplicity and reduced environmental footprint. mdpi.com

Strategies for Chemo-, Regio-, and Stereocontrol

The presence of multiple reactive sites in this compound necessitates careful control over selectivity.

Chemoselectivity: Achieving chemoselectivity involves differentiating between the reactivity of the iodide, azide, and ester groups. The C-I bond is susceptible to nucleophilic substitution, radical reactions, and organometallic cross-coupling. The azide can undergo reduction (e.g., Staudinger reaction), [3+2] cycloaddition, or nitrene formation. The ester is prone to hydrolysis or aminolysis. Strategic choice of reagents and catalysts is critical. For instance, palladium catalysts are highly effective for cross-coupling at the C-I bond without affecting the azide, while copper catalysts will selectively activate the azide for cycloaddition.

Regiocontrol: In reactions like the [3+2] cycloaddition of the azide group with unsymmetrical alkynes, regioselectivity (formation of 1,4- vs. 1,5-disubstituted triazoles) is a key consideration. While copper-catalyzed reactions typically yield the 1,4-isomer exclusively, ruthenium-catalyzed variants or thermal cycloadditions can lead to the 1,5-isomer or mixtures, requiring careful optimization of catalytic conditions.

Stereocontrol: The stereocenter at C-2 is a defining feature of the molecule. Its configuration can be established during synthesis using chiral auxiliaries, asymmetric catalysis (organo-, bio-, or metal-based), or by starting from a chiral pool material like an amino acid. Once established, this stereocenter can influence the stereochemical outcome of subsequent reactions at other positions through diastereoselective control, a principle that can be exploited in the synthesis of complex, stereochemically rich target molecules.

The table below outlines strategies for achieving selective transformations.

| Selectivity Type | Challenge | Strategy | Example |

| Chemoselectivity | Selective reaction of one functional group. | Catalyst Control | Pd-catalyzed Suzuki at C-I vs. Cu-catalyzed cycloaddition at N₃. |

| Regiocontrol | Control of isomer formation in cycloadditions. | Catalyst Choice | Cu(I) for 1,4-triazoles; Ru(II) for 1,5-triazoles. |

| Stereocontrol | Creation and transfer of stereochemistry. | Asymmetric Catalysis | Chiral organocatalyst for asymmetric azidation of an enoate precursor. |

Q & A

Basic: What are the key safety considerations when handling Benzyl 2-azido-4-iodobutanoate in laboratory settings?

Answer:

this compound contains both an azide group (highly reactive and potentially explosive under shock, heat, or friction) and an iodide moiety (light-sensitive and may release toxic vapors). Key safety protocols include:

- Work in a fume hood with blast shields for azide-containing reactions.

- Avoid exposure to direct light by using amber glassware or foil-wrapped containers for storage.

- First-aid measures : For skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .

- Waste disposal : Neutralize azides with sodium nitrite or hypochlorite solutions before disposal.

Basic: What spectroscopic methods are recommended for characterizing this compound?

Answer:

- NMR spectroscopy : Use H and NMR to confirm the benzyl ester (δ ~5.1 ppm for CH), azide (δ ~3.5 ppm for CH-N), and iodine substituents (deshielding effects on adjacent carbons).

- IR spectroscopy : Confirm the azide stretch at ~2100 cm and ester carbonyl at ~1720 cm.

- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns for structural validation.

- XRD : For crystalline derivatives, X-ray diffraction can resolve stereochemistry and bond lengths .

Advanced: How can reaction conditions be optimized for the synthesis of this compound to maximize yield?

Answer:

- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates.

- Temperature control : Maintain reactions below 0°C to suppress azide decomposition.

- Catalytic systems : Test phase-transfer catalysts (e.g., tetrabutylammonium iodide) to enhance iodide displacement in SN2 reactions.

- Statistical optimization : Apply a Box-Behnken design to evaluate interactions between variables like molar ratios, time, and temperature. For example, prior studies on benzyl acetate synthesis used uniform experimental designs to identify optimal catalyst loading and reaction time .

Advanced: How do competing reaction pathways (e.g., elimination vs. substitution) affect the synthesis of this compound?

Answer:

The iodide group is prone to elimination under basic conditions, forming alkene byproducts. To favor substitution:

- Use mild bases (e.g., KCO) instead of strong bases like NaOH.

- Monitor reaction progress via TLC or GC-MS to detect elimination products early.

- Adjust steric hindrance : Bulky leaving groups or solvents (e.g., THF) can disfavor elimination. For example, analogous benzyl ester syntheses achieved >90% substitution yields by optimizing steric and electronic factors .

Advanced: What computational methods can predict the reactivity of this compound in click chemistry applications?

Answer:

- DFT calculations : Model transition states for azide-alkyne cycloadditions (e.g., CuAAC) to predict regioselectivity and activation energies.

- Molecular dynamics (MD) : Simulate solvent effects on reaction rates.

- QSPR models : Correlate substituent electronic parameters (Hammett σ) with reaction outcomes. For example, prior work on benzoxadiazole derivatives used DFT to rationalize regioselectivity in heterocycle formation .

Advanced: How should researchers resolve contradictions in reported physical data (e.g., melting points) for this compound derivatives?

Answer:

- Reproduce experiments : Verify purity via HPLC or elemental analysis, as impurities can alter melting points.

- Cross-reference datasets : Compare results with structurally similar compounds (e.g., benzyl benzoate derivatives, which show mp variations based on crystallinity ).

- Standardize conditions : Ensure consistent heating rates and calibration in DSC measurements.

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Answer:

- Column chromatography : Use silica gel with a hexane/ethyl acetate gradient (azides are polar; adjust ratios based on TLC).

- Recrystallization : Test solvents like dichloromethane/hexane mixtures.

- Avoid rotary evaporation at high temperatures : Azides may decompose; instead, use low-pressure distillation at <40°C.

Advanced: How can kinetic studies improve the scalability of this compound synthesis?

Answer:

- Rate law determination : Conduct pseudo-first-order experiments to identify rate-limiting steps (e.g., iodide displacement).

- Activation energy calculation : Use Arrhenius plots to optimize industrial-scale heating/cooling protocols.

- Scale-up challenges : Address mass transfer limitations via stirred-tank reactors, as demonstrated in benzyl acetate production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.